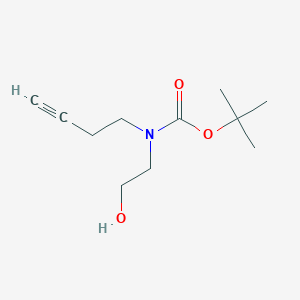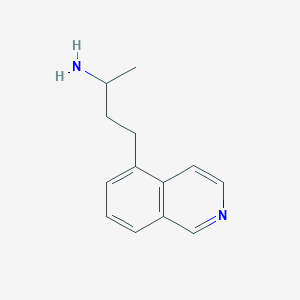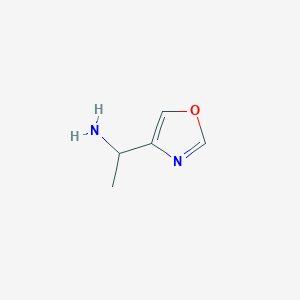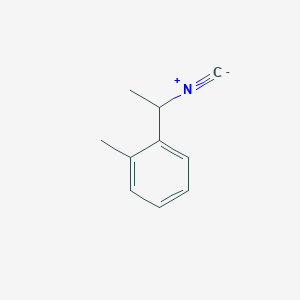
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group, an oxo group, and a carboxamide group. It is typically found as a white to light yellow crystalline solid and is known for its stability at room temperature .
Preparation Methods
The synthesis of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrazine derivatives with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste generation .
Chemical Reactions Analysis
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazine derivatives and carboxylic acids .
Scientific Research Applications
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit the activity of certain viral polymerases, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be compared with other similar compounds, such as:
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound lacks the methyl group present in this compound, resulting in different chemical and biological properties.
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: This compound has a similar structure but with the methyl group positioned differently, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methyl-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-3-2-8-4(5(7)10)6(9)11/h2-3H,1H3,(H2,7,10) |
InChI Key |
WHGCZFWSXVYSQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)

![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B13562356.png)
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)



![5-(Trifluoromethyl)octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13562372.png)
